molecular formula C8H7N3S B3279453 4-(Pyrimidin-4-yl)thiophen-2-amine CAS No. 692891-75-1

4-(Pyrimidin-4-yl)thiophen-2-amine

Cat. No.: B3279453
CAS No.: 692891-75-1
M. Wt: 177.23 g/mol
InChI Key: RYEMNCSEPUHTFZ-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yl)thiophen-2-amine is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. These structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Scientific Research Applications

4-(Pyrimidin-4-yl)thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive and anticonvulsant activities . The pyrimidopyrimidine moiety represents a core structure that is a useful template for the design of a variety of tyrosine kinase inhibitors .

Safety and Hazards

The compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)thiophen-2-amine typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and a carbonyl compound in the presence of sulfur and a base . Another method involves the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiophene and pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-4-yl)thiophen-2-amine is unique due to its specific combination of a pyrimidine ring and a thiophene ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows it to participate in a broader range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

4-pyrimidin-4-ylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-3-6(4-12-8)7-1-2-10-5-11-7/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEMNCSEPUHTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=CSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pyrimidin-4-yl)thiophen-2-amine
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4-(Pyrimidin-4-yl)thiophen-2-amine
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Reactant of Route 5
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Reactant of Route 6
4-(Pyrimidin-4-yl)thiophen-2-amine

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